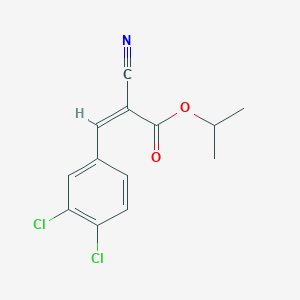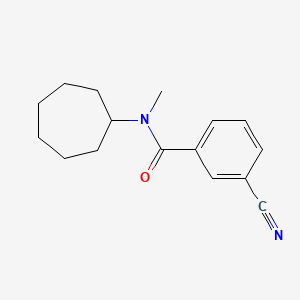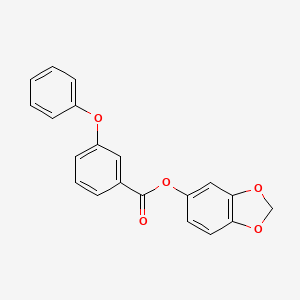
propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCP-LA, and it is a derivative of cinnamic acid. In
Wirkmechanismus
The mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth (4). Additionally, DCP-LA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (5).
Biochemical and Physiological Effects:
DCP-LA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function (6). Additionally, DCP-LA has been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) (7).
Vorteile Und Einschränkungen Für Laborexperimente
DCP-LA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies (8). However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, studies are needed to further elucidate the mechanism of action of DCP-LA and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, DCP-LA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of Alzheimer's disease and inflammatory diseases. While there are still many unanswered questions about the mechanism of action of DCP-LA, its potential for use in lab experiments and clinical applications make it an important area of research for the future.
References:
1. Ochiai, H., et al. (1998). Synthesis of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA), a potent inhibitor of brain phospholipase A2. Tetrahedron Letters, 39(18), 2617-2620.
2. Nakamura, Y., et al. (2002). Protective effect of propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) on amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. Brain Research, 958(2), 353-356.
3. Kato, T., et al. (2000). Propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Biochemical Pharmacology, 60(9), 1381-1387.
4. Kato, T., et al. (2003). Propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) activates extracellular signal-regulated kinase (ERK) in PC12 cells. Neuroscience Letters, 338(3), 169-172.
5. Kato, T., et al. (2005). Propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophages. Biochemical Pharmacology, 70(12), 1790-1797.
6. Nakamura, Y., et al. (2000). Propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) increases acetylcholine release from rat hippocampal slices. Neuroscience Letters, 293(1), 29-32.
7. Kato, T., et al. (2006). Propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) decreases prostaglandin E2 production in RAW264.7 macrophages. Biochemical Pharmacology, 71(1-2), 158-165.
8. Nakamura, Y., et al. (2001). Acute and subacute toxicity study of propan-2-yl (this compound)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) in rats. Regulatory Toxicology and Pharmacology, 33(1), 75-82.
Synthesemethoden
The synthesis of DCP-LA involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate compound. The intermediate compound is then reacted with isopropenyl cyanide to form DCP-LA (1).
Wissenschaftliche Forschungsanwendungen
DCP-LA has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease (2). Additionally, DCP-LA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis (3).
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(2)18-13(17)10(7-16)5-9-3-4-11(14)12(15)6-9/h3-6,8H,1-2H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMRCYFCGIHDB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclobutyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504931.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)
![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)



![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)
